3-Bromo-5-fluoro-2-methoxy-4-methylaniline

Catalog No.
S2709856
CAS No.
2187434-04-2
M.F
C8H9BrFNO
M. Wt
234.068
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluoro-2-methoxy-4-methylaniline

CAS Number

2187434-04-2

Product Name

3-Bromo-5-fluoro-2-methoxy-4-methylaniline

IUPAC Name

3-bromo-5-fluoro-2-methoxy-4-methylaniline

Molecular Formula

C8H9BrFNO

Molecular Weight

234.068

InChI

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3

InChI Key

CLFWZDBGKDNKCV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)OC)N)F

Solubility

not available

General Information

“3-Bromo-5-fluoro-2-methoxy-4-methylaniline” is a chemical compound with the CAS Number: 2187434-04-2 . It’s often used in scientific research, particularly in the field of chemistry .

Boronic Acids and Their Esters

Boronic acids and their esters, which are related to aniline derivatives, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound belonging to the class of haloanilines. While not naturally occurring, it can be synthesized for potential applications in scientific research. Specific uses in research have not been extensively documented.


Molecular Structure Analysis

The key feature of the molecule is the aromatic ring structure with four substituents. These substituents include:

  • A bromine (Br) atom at position 3 on the ring, which can participate in various substitution reactions due to its good leaving group properties.
  • A fluorine (F) atom at position 5, which can influence bond strength and reactivity due to its high electronegativity.
  • A methoxy (OCH3) group at position 2, introducing an ether functional group, which can affect solubility and participate in hydrogen bonding [].
  • A methyl (CH3) group at position 4, adding a simple alkyl group that can influence lipophilicity.

The specific arrangement of these substituents creates a unique molecular environment that may be of interest for researchers in medicinal chemistry or material science, depending on the desired properties.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The bromine atom, being a good leaving group, could be displaced by a nucleophile in a reaction like this (generic example):

Br-C6H3X + Nu⁻ → Nu-C6H3X + Br⁻ (X can be any substituent on the ring)

  • Ether cleavage: The methoxy group could be cleaved under acidic or basic conditions [].
  • Due to the presence of the amine group, the compound may undergo various condensation reactions for the formation of new C-N bonds.

XLogP3

2.4

Dates

Modify: 2023-08-16

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